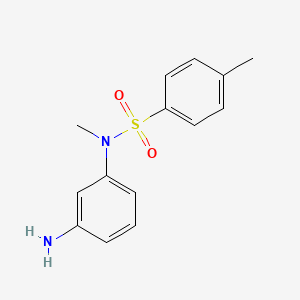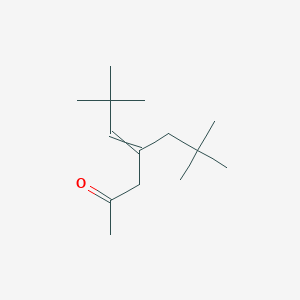
4-(2,2-Dimethylpropyl)-6,6-dimethylhept-4-en-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,2-Dimethylpropyl)-6,6-dimethylhept-4-en-2-one is an organic compound characterized by its branched hydrocarbon structure. This compound is notable for its unique arrangement of carbon atoms, which includes a heptene backbone with dimethyl substitutions. Such structural features often impart distinct chemical and physical properties, making it a subject of interest in various fields of research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-Dimethylpropyl)-6,6-dimethylhept-4-en-2-one can be achieved through several synthetic routes. One common method involves the alkylation of a suitable heptene precursor with 2,2-dimethylpropyl groups. This reaction typically requires the presence of a strong base, such as sodium hydride, to deprotonate the heptene and facilitate the nucleophilic attack by the alkylating agent .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale alkylation reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. Catalysts, such as palladium or nickel, may also be employed to enhance the efficiency of the alkylation process .
Analyse Chemischer Reaktionen
Types of Reactions
4-(2,2-Dimethylpropyl)-6,6-dimethylhept-4-en-2-one undergoes various chemical reactions, including:
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
4-(2,2-Dimethylpropyl)-6,6-dimethylhept-4-en-2-one has several applications in scientific research:
Wirkmechanismus
The mechanism by which 4-(2,2-Dimethylpropyl)-6,6-dimethylhept-4-en-2-one exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to changes in cellular function. For instance, the compound may act as an inhibitor or activator of certain enzymes, affecting metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-Dimethylpropane: Shares the dimethylpropyl group but lacks the heptene backbone.
6,6-Dimethylheptane: Similar backbone structure but without the double bond and dimethylpropyl group.
4-Methylhept-4-en-2-one: Contains a similar heptene backbone but with different substituents.
Uniqueness
4-(2,2-Dimethylpropyl)-6,6-dimethylhept-4-en-2-one is unique due to its specific combination of a heptene backbone with dimethyl and dimethylpropyl substitutions. This unique structure imparts distinct chemical properties, making it valuable in various applications .
Eigenschaften
CAS-Nummer |
83810-25-7 |
|---|---|
Molekularformel |
C14H26O |
Molekulargewicht |
210.36 g/mol |
IUPAC-Name |
4-(2,2-dimethylpropyl)-6,6-dimethylhept-4-en-2-one |
InChI |
InChI=1S/C14H26O/c1-11(15)8-12(9-13(2,3)4)10-14(5,6)7/h9H,8,10H2,1-7H3 |
InChI-Schlüssel |
ALQODBSFHNNFLF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CC(=CC(C)(C)C)CC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


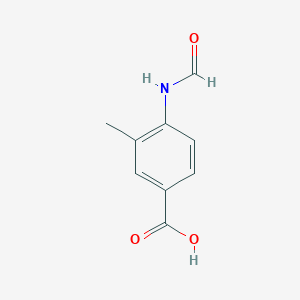
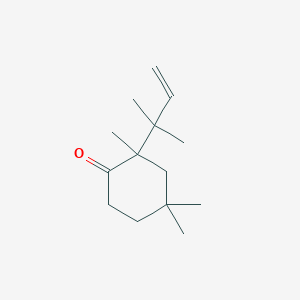
![(NE)-N-[(1-octylpyridin-1-ium-4-yl)methylidene]hydroxylamine;bromide](/img/structure/B14419178.png)
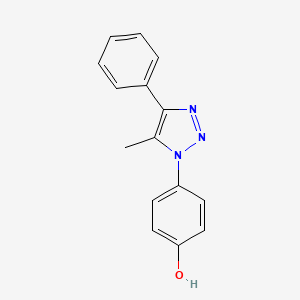
![4,6,6-Trimethyl-1,3-diphenyl-1,6-dihydropyrano[2,3-c]pyrazole](/img/structure/B14419196.png)

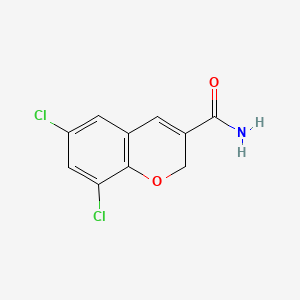
![1-[2-(6-Nitro-2H-1,3-benzodioxol-5-yl)ethyl]piperidine](/img/structure/B14419219.png)
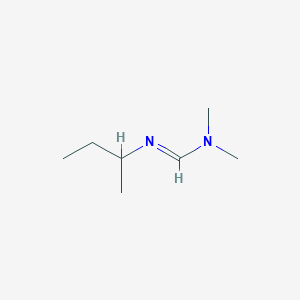

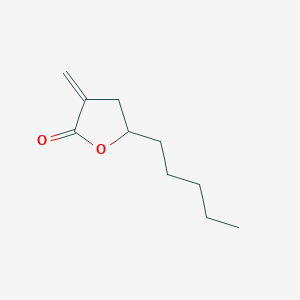
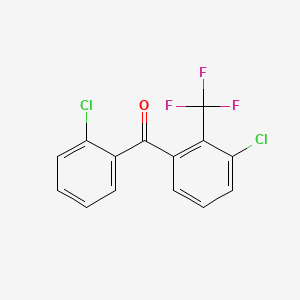
![Bis[4-(propan-2-yl)phenyl] perylene-3,9-dicarboxylate](/img/structure/B14419246.png)
